4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid, also known as EACA, is a synthetic amino acid derivative that has been widely used in scientific research. EACA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid works by inhibiting the activity of plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is a protease that breaks down fibrin, a protein involved in blood clotting. By inhibiting plasminogen activators, 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid can prevent the breakdown of fibrin and promote blood clotting.
Biochemical and Physiological Effects:
4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of fibrinolysis, modulation of gene expression, and regulation of cell proliferation and differentiation. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid in lab experiments is its ability to inhibit fibrinolysis, which can be useful in studying blood clotting and related processes. However, 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid can also have non-specific effects on cellular processes, which can complicate interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid. One area of interest is the development of new drugs that target the plasminogen activation system, which could have applications in the treatment of thrombosis and other diseases. Another area of interest is the use of 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid in combination with other drugs or therapies to enhance their effectiveness. Further research is also needed to better understand the mechanisms of action of 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid and its effects on biological systems.
Synthesis Methods
4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid from starting materials, while enzymatic synthesis involves the use of enzymes to catalyze the formation of 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid from precursor molecules.
Scientific Research Applications
4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. It has been shown to have a variety of effects on biological systems, including inhibition of fibrinolysis, modulation of gene expression, and regulation of cell proliferation and differentiation.
properties
IUPAC Name |
4-[4-[(2-ethylphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-13-5-3-4-6-16(13)21-19(25)14-7-9-15(10-8-14)20-17(22)11-12-18(23)24/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQNAGLOQABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.